(-)-Acuminatin
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Overview
Description
(-)-Acuminatin is a naturally occurring lignan, a type of phenylpropanoid dimer, found in various plant species. It is known for its diverse biological activities and potential therapeutic applications. The compound has garnered significant interest in the scientific community due to its unique chemical structure and promising pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (-)-Acuminatin typically involves the coupling of two phenylpropanoid units. One common synthetic route includes the oxidative coupling of coniferyl alcohol derivatives under specific reaction conditions. The reaction often requires the presence of oxidizing agents such as silver oxide or potassium ferricyanide, and the process is usually carried out in an organic solvent like methanol or ethanol.
Industrial Production Methods
Industrial production of this compound is less common due to the complexity of its synthesis. biotechnological approaches, such as the use of genetically engineered microorganisms, are being explored to produce this compound on a larger scale. These methods involve the fermentation of plant cell cultures that have been genetically modified to enhance the production of lignans, including this compound.
Chemical Reactions Analysis
Types of Reactions
(-)-Acuminatin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert this compound into its corresponding dihydro derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the lignan structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include various quinone derivatives, dihydro lignans, and substituted lignan compounds, each with distinct chemical and biological properties.
Scientific Research Applications
(-)-Acuminatin has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study lignan biosynthesis and the mechanisms of phenylpropanoid coupling.
Biology: The compound exhibits significant antioxidant and anti-inflammatory activities, making it a subject of interest in biological research.
Medicine: this compound has shown potential in the treatment of various diseases, including cancer, cardiovascular diseases, and neurodegenerative disorders, due to its cytotoxic and neuroprotective properties.
Industry: The compound is explored for its use in the development of natural antioxidants and preservatives in the food and cosmetic industries.
Mechanism of Action
The mechanism of action of (-)-Acuminatin involves its interaction with various molecular targets and pathways:
Antioxidant Activity: this compound scavenges free radicals and upregulates the expression of antioxidant enzymes, thereby protecting cells from oxidative stress.
Anti-inflammatory Activity: The compound inhibits the production of pro-inflammatory cytokines and mediators, such as tumor necrosis factor-alpha and interleukin-6, through the modulation of nuclear factor-kappa B (NF-κB) signaling pathway.
Cytotoxic Activity: this compound induces apoptosis in cancer cells by activating caspases and promoting the release of cytochrome c from mitochondria.
Comparison with Similar Compounds
(-)-Acuminatin is compared with other lignans such as:
Podophyllotoxin: Known for its potent anticancer activity, podophyllotoxin differs from this compound in its mechanism of action and toxicity profile.
Sesamin: Another lignan with antioxidant properties, sesamin is structurally similar but has different biological activities and health benefits.
Matairesinol: This compound shares a similar biosynthetic pathway with this compound but exhibits distinct pharmacological effects.
The uniqueness of this compound lies in its specific combination of antioxidant, anti-inflammatory, and cytotoxic activities, making it a versatile compound for various scientific and therapeutic applications.
Properties
CAS No. |
150134-24-0 |
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Molecular Formula |
C21H24O4 |
Molecular Weight |
340.4 g/mol |
IUPAC Name |
(2S,3S)-2-(3,4-dimethoxyphenyl)-7-methoxy-3-methyl-5-[(E)-prop-1-enyl]-2,3-dihydro-1-benzofuran |
InChI |
InChI=1S/C21H24O4/c1-6-7-14-10-16-13(2)20(25-21(16)19(11-14)24-5)15-8-9-17(22-3)18(12-15)23-4/h6-13,20H,1-5H3/b7-6+/t13-,20-/m0/s1 |
InChI Key |
ITFKWUHXYCXXFF-DTTGGASTSA-N |
Isomeric SMILES |
C/C=C/C1=CC2=C(C(=C1)OC)O[C@@H]([C@H]2C)C3=CC(=C(C=C3)OC)OC |
Canonical SMILES |
CC=CC1=CC2=C(C(=C1)OC)OC(C2C)C3=CC(=C(C=C3)OC)OC |
Origin of Product |
United States |
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